molecular formula C7H7ClF3N B8118414 (2,4,5-Trifluorophenyl)methanamine hydrochloride

(2,4,5-Trifluorophenyl)methanamine hydrochloride

Cat. No.: B8118414
M. Wt: 197.58 g/mol
InChI Key: NJDLNDMDWHEHCW-UHFFFAOYSA-N
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Description

(2,4,5-Trifluorophenyl)methanamine hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,5-Trifluorophenyl)methanamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic approaches have been explored to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(2,4,5-Trifluorophenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds and enzyme inhibitors.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,6-Trifluorophenyl)methanamine hydrochloride
  • (3,4,5-Trifluorophenyl)methanamine hydrochloride

Comparison

Compared to its analogs, (2,4,5-Trifluorophenyl)methanamine hydrochloride exhibits unique properties due to the specific positioning of fluorine atoms. This arrangement can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(2,4,5-trifluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N.ClH/c8-5-2-7(10)6(9)1-4(5)3-11;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDLNDMDWHEHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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